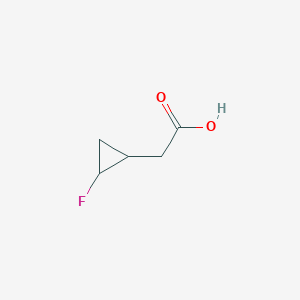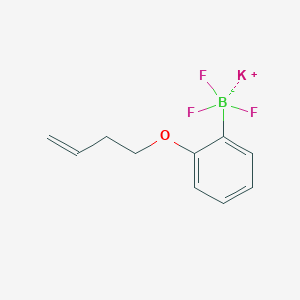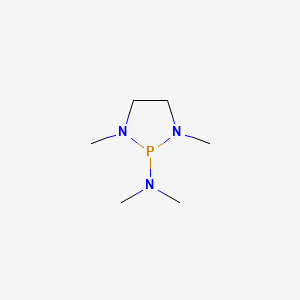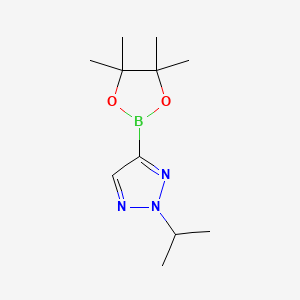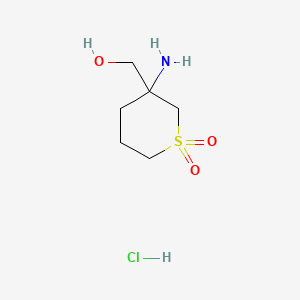
5-Ethylisothiazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylisothiazole-4-carbaldehyde is a heterocyclic organic compound featuring a five-membered ring structure that includes sulfur and nitrogen atoms. This compound is part of the isothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisothiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl isothiocyanate with a suitable aldehyde in the presence of a base, followed by cyclization to form the isothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods may include the use of microwave irradiation techniques to accelerate the reaction and improve yields .
化学反応の分析
Types of Reactions: 5-Ethylisothiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: 5-Ethylisothiazole-4-carboxylic acid.
Reduction: 5-Ethylisothiazole-4-methanol.
Substitution: Various substituted isothiazole derivatives depending on the reagents used.
科学的研究の応用
5-Ethylisothiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 5-Ethylisothiazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi .
類似化合物との比較
- 5-Methylisothiazole-4-carbaldehyde
- 5-Propylisothiazole-4-carbaldehyde
- 5-Phenylisothiazole-4-carbaldehyde
Comparison: 5-Ethylisothiazole-4-carbaldehyde is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to other isothiazole derivatives. The ethyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
特性
分子式 |
C6H7NOS |
|---|---|
分子量 |
141.19 g/mol |
IUPAC名 |
5-ethyl-1,2-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7NOS/c1-2-6-5(4-8)3-7-9-6/h3-4H,2H2,1H3 |
InChIキー |
SYUNPUUVGRGFGW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=NS1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


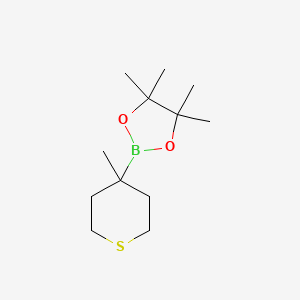
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
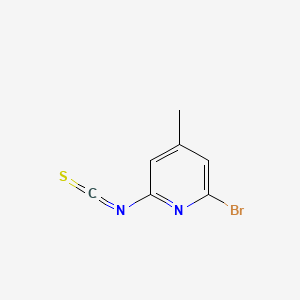
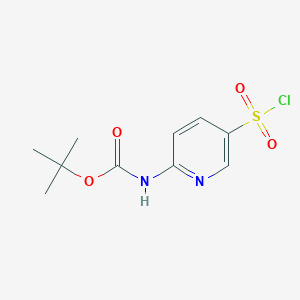
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
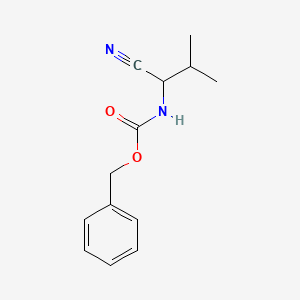
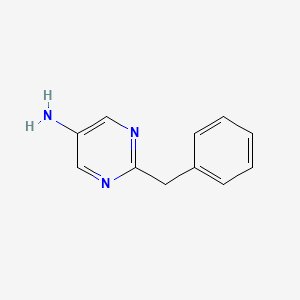
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)

